2-Amino-3-bromo-5-fluorophenol

Enzyme Inhibition Monoamine Oxidase Neurological Research

Researchers requiring regioisomerically pure building blocks for MAO-A probe design often face supply inconsistencies. 2-Amino-3-bromo-5-fluorophenol (CAS 1805027-31-9) resolves this with its precisely defined 2-amino-3-bromo-5-fluoro substitution pattern, enabling selective MAO-A inhibition (IC50 66 nM, 5,454-fold over MAO-B) and reliable cross-coupling via the ortho-bromo handle. • Typical batch purity 99.7% (GC) minimizes side products in coupling reactions. • Validated selectivity eliminates confounding MAO-B activity. • Ambient shipping; in-stock availability from multiple qualified sources.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 1805027-31-9
Cat. No. B1410803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-fluorophenol
CAS1805027-31-9
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)N)Br)F
InChIInChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2
InChIKeyRSNLMLWVBTWKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-fluorophenol: Differentiated Building Block


2-Amino-3-bromo-5-fluorophenol (CAS 1805027-31-9) is a tri-substituted aromatic phenol, classified as a halogenated aminophenol [1]. Its core benzene ring simultaneously bears an electron-donating amino group (-NH₂), an electron-withdrawing bromine (-Br) at the ortho position, and a highly electronegative fluorine (-F) at the meta position relative to the hydroxyl group . This specific 2-amino-3-bromo-5-fluoro substitution pattern creates a unique electronic environment, conferring distinct reactivity profiles for cross-coupling reactions and nucleophilic substitutions that are not replicable by its various regioisomers or simpler analogs .

Why 2-Amino-3-bromo-5-fluorophenol Is Irreplaceable


Within the class of halogenated aminophenols, generic substitution is not feasible due to the extreme sensitivity of both biological and chemical function to the precise positioning of substituents [1]. The target compound's unique 2-amino-3-bromo-5-fluoro pattern dictates its electronic density, steric hindrance, and hydrogen-bonding capacity . As demonstrated by the quantitative evidence below, even a simple rearrangement of the bromine and fluorine atoms to create regioisomers like 2-amino-5-bromo-3-fluorophenol results in a different molecular geometry and lipophilicity (LogP), which can fundamentally alter target binding affinity and metabolic stability [2]. This positional specificity directly impacts the selectivity and potency of any derived pharmaceutical candidate, making the precise CAS 1805027-31-9 compound an irreplaceable building block for a defined subset of synthetic pathways .

Quantitative Differentiation of 2-Amino-3-bromo-5-fluorophenol


MAO-A vs. MAO-B Selectivity Profile

2-Amino-3-bromo-5-fluorophenol exhibits a pronounced and quantifiable selectivity for inhibiting Monoamine Oxidase A (MAO-A) over Monoamine Oxidase B (MAO-B) [1]. This stark contrast in binding affinity demonstrates a functional differentiation that is highly relevant for neurological research applications [2]. This level of selectivity is not a universal property of the class; many halogenated phenols do not demonstrate such a clear preference, highlighting the specific advantage of this substitution pattern for assays requiring MAO-A targeting [3].

Enzyme Inhibition Monoamine Oxidase Neurological Research Selectivity

GC Purity vs. Industry Standard

Commercially available 2-Amino-3-bromo-5-fluorophenol (CAS 1805027-31-9) is supplied with a gas chromatography (GC) purity specification of 99.7% (by area) . This level of purity is notably higher than the standard 95% minimum purity offered for the primary regioisomeric comparator, 2-Amino-5-bromo-3-fluorophenol (CAS 186309-73-9), by the same and other major chemical suppliers . Higher purity directly reduces the risk of side reactions caused by trace impurities in sensitive multi-step synthetic sequences .

Organic Synthesis Analytical Chemistry Building Blocks Quality Control

Lipophilicity (LogP) Differential

The structural isomerism between 2-Amino-3-bromo-5-fluorophenol and its regioisomer 2-Amino-5-bromo-3-fluorophenol results in a measurable difference in predicted lipophilicity . While the target compound's exact experimental LogP is not widely published, its distinct substitution pattern compared to the 5-bromo-3-fluoro isomer (predicted LogP 1.7) is known to influence logP due to altered dipole moments and internal hydrogen bonding [1]. This difference is a key determinant of membrane permeability and metabolic stability in biological systems .

Medicinal Chemistry ADME Properties Drug Design Lipophilicity

Ortho- vs. Meta-Bromo Cross-Coupling Reactivity

The ortho-positioning of the bromine atom relative to the amino group in 2-Amino-3-bromo-5-fluorophenol creates a different reactivity profile in cross-coupling reactions compared to isomers with bromine in the meta or para position . The proximity of the electron-donating amino group to the C-Br bond can accelerate oxidative addition with palladium catalysts, a critical rate-limiting step in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This positional effect is lost in isomers like 2-Amino-5-bromo-3-fluorophenol, where the bromine is meta to the amine, potentially requiring harsher conditions or different catalyst systems to achieve comparable yields .

Synthetic Chemistry Palladium Catalysis Cross-Coupling Reactivity

Precision Applications of 2-Amino-3-bromo-5-fluorophenol


MAO-A Selective Probe Development

Leveraging the compound's potent and highly selective inhibition of MAO-A (IC50 = 66 nM) over MAO-B (IC50 = 360,000 nM), it serves as an ideal starting scaffold for designing chemical probes to dissect MAO-A specific pathways in depression, anxiety, or neurodegenerative research without the confounding effects of MAO-B inhibition [1][2]. Its validated selectivity profile (5,454-fold) makes it a superior choice for initial screening libraries focused on this target compared to non-selective analogs [3].

Palladium-Catalyzed Complex Molecule Synthesis

The ortho-bromo substitution pattern, in conjunction with the 99.7% GC purity, provides a reliable and reactive handle for advanced cross-coupling reactions . This makes 2-Amino-3-bromo-5-fluorophenol a high-value building block for constructing complex biaryl or heteroaryl systems in medicinal chemistry campaigns, where minimizing side products and maximizing yield from precious downstream intermediates is paramount . The high purity reduces the need for tedious post-coupling purification .

Property Modulation in Lead Optimization

The distinct substitution pattern and its resulting impact on properties like lipophilicity (estimated ΔLogP ≈ -0.2 vs. 5-bromo isomer) provide medicinal chemists with a precise tool to fine-tune the ADME profile of a lead series [4]. By incorporating this specific isomer, researchers can systematically lower the LogP of a candidate molecule while retaining key binding interactions, potentially improving aqueous solubility and reducing metabolic clearance .

Regioisomeric Impurity Reference Standard

Given the commercial availability of several closely related isomers like 2-amino-5-bromo-3-fluorophenol (CAS 186309-73-9) and 2-amino-4-bromo-6-fluorophenol (CAS 182499-89-4), high-purity 2-Amino-3-bromo-5-fluorophenol is essential for use as an analytical reference standard . It enables the development of robust HPLC or GC methods to accurately identify and quantify specific regioisomeric impurities in synthetic batches, ensuring process control and regulatory compliance .

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